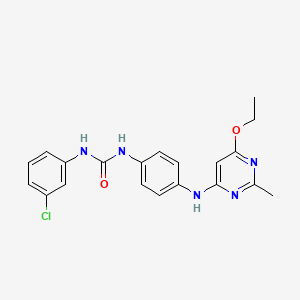

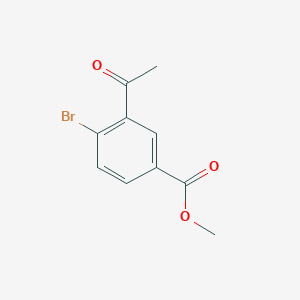

Methyl 3-acetyl-4-bromobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Substitution Reactions and Derivative Synthesis

Methyl 3-acetyl-4-bromobenzoate is involved in substitution reactions, serving as a precursor for synthesizing various organic compounds. For instance, it has been used in the preparation of derivatives through reactions such as bromination, acetylation, and nitration. These processes yield products with potential applications in drug development and chemical synthesis (Campaigne, Hewitt, & Ashby, 1969).

Inhibition of Micellar Hydrolysis

Research on the hydrolysis of aromatic esters in the presence of cationic micelles indicates that compounds similar to this compound can exhibit an inhibitory effect on this process. This suggests applications in understanding micellar catalysis and designing inhibitors for specific chemical reactions (Vera & Rodenas, 1986).

CO2 Incorporation and Anaerobic Metabolism

In environmental and biochemical studies, derivatives of this compound have been investigated for their role in CO2 incorporation during the anaerobic metabolism of organic compounds by methanogenic consortia. This research is relevant for understanding carbon cycling and biodegradation processes (Roberts, Fedorak, & Hrudey, 1990).

Metabolism by Alveolar Macrophages

Studies on the metabolism of foreign compounds by alveolar macrophages have included compounds like this compound. These investigations help in understanding how the body processes and detoxifies various chemicals, which is crucial for drug safety and environmental health (Watson D. Reid, Jane M. Glick, & Gopal Krishna, 1972).

Structure-Property Relationships

The study of structure-property relationships in halogenbenzoic acids, including derivatives of this compound, provides insights into their thermodynamic properties, such as sublimation, fusion, and solubility. This information is vital for designing compounds with desired physical and chemical characteristics for various applications, including pharmaceuticals (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).

Safety and Hazards

While specific safety data for “Methyl 3-acetyl-4-bromobenzoate” is not available, related compounds such as “Methyl 4-bromobenzoate” are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

methyl 3-acetyl-4-bromobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-6(12)8-5-7(10(13)14-2)3-4-9(8)11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEZIPVFHCDBCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2665339.png)

![[(3-Chlorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2665342.png)

![(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-2-ylamino)cyclohexyl]carbamate](/img/structure/B2665344.png)

![3-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2665346.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2665350.png)

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2665352.png)

![3-[5-(4-Bromoanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one](/img/structure/B2665360.png)